molecular formula C4H8O4S B6182459 (4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione CAS No. 118060-33-6

(4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione

Cat. No.: B6182459
CAS No.: 118060-33-6
M. Wt: 152.2
InChI Key:
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Description

(4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione is a chemical compound with a unique structure that includes a dioxathiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a precursor molecule containing sulfur and oxygen atoms. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the correct formation of the dioxathiane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions may involve acidic or basic environments and specific temperatures to facilitate the reaction.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction conditions often require an inert atmosphere and controlled temperatures.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are used. The reaction conditions depend on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of substituted dioxathiane derivatives.

Scientific Research Applications

(4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran:

    Ponceau 4R: A synthetic azo dye with a different structure but similar in terms of its use in various industrial applications.

Uniqueness

(4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione is unique due to its dioxathiane ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "The synthesis begins with the conversion of 4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylic acid to its corresponding acid chloride using thionyl chloride.", "The acid chloride is then treated with sodium hydroxide to form the corresponding acid.", "The acid is then cyclized with hydrochloric acid to form the desired product, (4R)-4-methyl-1,3,2lambda6-dioxathiane-2,2-dione.", "The product is purified by recrystallization from methanol and diethyl ether, and characterized by various spectroscopic techniques." ] }

CAS No.

118060-33-6

Molecular Formula

C4H8O4S

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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